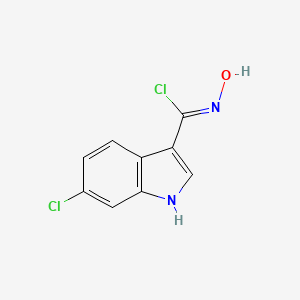
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The unique structure of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride makes it an attractive candidate for further investigation in the field of cancer research.
作用機序
The mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression in cells.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of angiogenesis, and the suppression of tumor growth. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to modulate the expression of several genes that are involved in cancer progression.
実験室実験の利点と制限
One advantage of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation into the mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride could provide insights into its potential use in combination with other cancer treatments. Finally, more preclinical studies are needed to assess the safety and efficacy of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in animal models before it can be considered for clinical trials.
合成法
The synthesis of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves several steps. The first step is the reaction of indole with chloroform and base to form 6-chloroindole. The second step involves the reaction of 6-chloroindole with hydroxylamine hydrochloride and base to form (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. The final step is the reaction of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride with thionyl chloride to form the chloride salt.
科学的研究の応用
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been investigated for its potential use in cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(3Z)-6-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFUKUVTFUEMC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663882 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
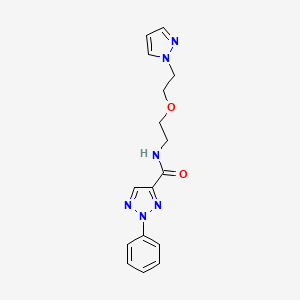
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)

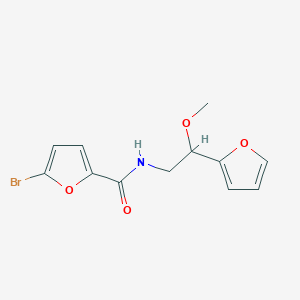



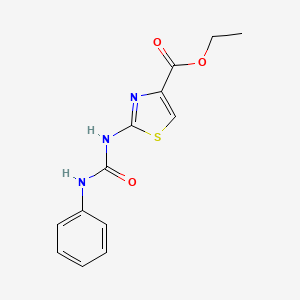
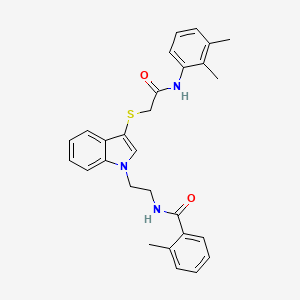
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)